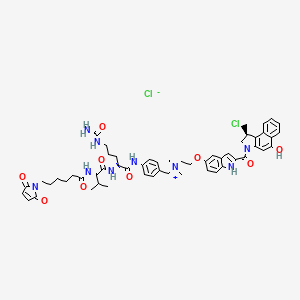

MC-Val-Cit-PAB-duocarmycin chloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H64ClN9O9.ClH/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63;/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72);1H/t36-,42+,50+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCKJRMATSMWHA-QMUBXYOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H65Cl2N9O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1055.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to MC-Val-Cit-PAB-Duocarmycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-Val-Cit-PAB-duocarmycin is a pivotal drug-linker construct utilized in the development of Antibody-Drug Conjugates (ADCs), a class of targeted therapeutics revolutionizing oncology. This technical guide provides a comprehensive overview of its core components, mechanism of action, synthesis, and key experimental data. The construct integrates a highly potent DNA alkylating agent, duocarmycin, with a sophisticated linker system designed for controlled release within the tumor microenvironment. This document serves as a technical resource for researchers and professionals engaged in the design and development of next-generation ADCs.

Introduction to MC-Val-Cit-PAB-Duocarmycin

The MC-Val-Cit-PAB-duocarmycin drug-linker is a composite molecule engineered to synergize the tumor-targeting specificity of a monoclonal antibody with the potent cytotoxicity of duocarmycin. Each component of the linker is meticulously designed to ensure stability in systemic circulation and facilitate efficient payload release upon internalization into target cancer cells.

-

MC (Maleimidocaproyl): This component serves as the conjugation moiety, enabling the stable covalent attachment of the linker to sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence that acts as a cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.

-

PAB (p-Aminobenzyl Alcohol): This functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB unit spontaneously decomposes, ensuring the traceless release of the active duocarmycin payload.

-

Duocarmycin: A highly potent, DNA minor groove binding and alkylating agent. Its mechanism of action involves the irreversible alkylation of DNA, leading to cell cycle arrest and apoptosis. Duocarmycins are effective against both dividing and non-dividing cells.

Mechanism of Action

The therapeutic efficacy of an ADC utilizing the MC-Val-Cit-PAB-duocarmycin linker is contingent on a sequential, multi-step process that ensures targeted cell killing while minimizing off-target toxicity.

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the duocarmycin payload. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.

-

Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the active duocarmycin payload into the cytoplasm.

-

DNA Alkylation and Apoptosis: The released duocarmycin translocates to the nucleus, where it binds to the minor groove of DNA and causes irreversible alkylation, ultimately triggering apoptosis and cell death.

Data Presentation

In Vitro Cytotoxicity Data

The in vitro cytotoxicity of ADCs utilizing the MC-Val-Cit-PAB-duocarmycin linker, such as trastuzumab duocarmazine (SYD985), has been evaluated across a panel of cancer cell lines with varying target antigen expression.

| Cell Line | Cancer Type | Target Expression (HER2) | ADC (SYD985) IC50 (µg/mL) | Reference ADC (T-DM1) IC50 (µg/mL) |

| SARARK-6 | Uterine Carcinosarcoma | 3+ | 0.013 (mean) | 0.096 (mean) |

| SARARK-9 | Ovarian Carcinosarcoma | 3+ | 0.013 (mean) | 0.096 (mean) |

| SARARK-1 | Uterine Carcinosarcoma | 1+ | 0.060 (mean) | 3.221 (mean) |

| SARARK-7 | Ovarian Carcinosarcoma | 1+ | 0.060 (mean) | 3.221 (mean) |

| SK-BR-3 | Breast Cancer | 3+ | 0.0069 | 0.0157 |

| NCI-N87 | Gastric Cancer | 3+ | 0.0245 | 0.0449 |

| UACC-893 | Breast Cancer | 2+ | 0.0541 | 0.0359 |

Data compiled from studies on SYD985, a trastuzumab-based ADC with a duocarmycin payload.[1][2]

Plasma Stability Data

The stability of the Val-Cit linker is crucial for the safety and efficacy of the ADC. While generally stable in human plasma, it exhibits instability in mouse plasma due to cleavage by carboxylesterase 1c.

| Plasma Source | Linker Type | Stability | Half-life |

| Human | Mc-Val-Cit-PAB | Generally Stable | > 230 days (in one study) |

| Mouse | Mc-Val-Cit-PAB | Unstable | Significantly shorter than in human plasma |

| Rat | ValCit-PABC-MMAE | ~80% remaining after 1 week | Not specified |

This data highlights the species-specific stability of the Val-Cit linker.[3][4]

Experimental Protocols

Synthesis of MC-Val-Cit-PAB-Duocarmycin

The synthesis of the complete drug-linker conjugate is a multi-step process involving the synthesis of the linker followed by conjugation to the duocarmycin payload.

Step 1: Synthesis of Fmoc-Val-Cit-PAB [4]

-

Dissolve Fmoc-Val-Cit in a mixture of dichloromethane (B109758) and methanol.

-

Add 4-aminobenzyl alcohol and N-(Ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ).

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the solvent and wash the residue with diisopropyl ether to obtain Fmoc-Val-Cit-PAB.

Step 2: Fmoc Deprotection [4]

-

Dissolve Fmoc-Val-Cit-PAB in dimethylformamide (DMF).

-

Add pyridine (B92270) and stir at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Concentrate the solution under high vacuum to yield Val-Cit-PAB.

Step 3: Coupling of Maleimidocaproic Acid (MC)

-

The deprotected Val-Cit-PAB is reacted with an activated form of 6-maleimidohexanoic acid (e.g., Mc-OSu) in DMF at room temperature to yield MC-Val-Cit-PAB.

Step 4: Conjugation to Duocarmycin

-

The hydroxyl group of the PAB moiety in MC-Val-Cit-PAB is activated, for example, by reaction with p-nitrophenyl chloroformate, to form an activated linker.

-

The activated linker is then reacted with the duocarmycin analogue (e.g., seco-DUBA) in an anhydrous polar aprotic solvent like DMF in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

The reaction mixture is stirred at room temperature to facilitate the formation of the carbamate (B1207046) linkage, yielding the final MC-Val-Cit-PAB-duocarmycin conjugate.[5]

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the enzymatic release of the payload from the ADC.

References

- 1. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

The Critical Axis of Targeted Cancer Therapy: An In-depth Technical Guide to Val-Cit Linker Cleavage by Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) linker has emerged as a cornerstone in the design of Antibody-Drug Conjugates (ADCs), a revolutionary class of therapeutics transforming oncology. Its exquisite sensitivity to the tumor-associated protease, Cathepsin B, allows for the precise release of potent cytotoxic payloads within cancer cells, minimizing systemic toxicity and maximizing therapeutic efficacy. This technical guide delves into the core mechanism of Val-Cit linker cleavage, providing a comprehensive overview of the underlying biochemistry, detailed experimental protocols for its characterization, and a summary of key quantitative data.

The Molecular Players: Cathepsin B and the Val-Cit-PABC Linker

The success of Val-Cit-based ADCs hinges on the specific interplay between the linker and the lysosomal cysteine protease, Cathepsin B.

Cathepsin B: This enzyme is predominantly found within lysosomes, the cell's recycling centers, where it plays a crucial role in protein degradation.[1] Critically for ADC therapy, Cathepsin B is frequently overexpressed in a variety of tumor types and exhibits optimal activity in the acidic environment of the lysosome (pH 4.5-5.5).[1][] Its active site contains a Cys-His catalytic dyad responsible for peptide bond hydrolysis.[1]

The Val-Cit-PABC Linker: This is not a simple dipeptide but a sophisticated multi-component system designed for stability in circulation and efficient, traceless drug release.[1]

-

Valine (Val): This amino acid occupies the P2 position and interacts with the S2 subsite of Cathepsin B's active site.[1] The S2 subsite of Cathepsin B favorably accommodates hydrophobic residues like valine.[1]

-

Citrulline (Cit): A non-proteinogenic amino acid at the P1 position, it sits (B43327) in the S1 subsite of the enzyme.[1] Citrulline is a neutral and less basic analogue of arginine, contributing to the linker's stability.[]

-

p-Aminobenzyl Carbamate (PABC) Spacer: This self-immolative spacer is crucial for the efficient release of the unmodified active drug.[][] It connects the dipeptide to the cytotoxic payload and is designed to fragment after the Val-Cit bond is cleaved.[1][4] The PABC spacer prevents steric hindrance from bulky drug payloads that might otherwise interfere with enzymatic cleavage.[]

The Intracellular Journey and Cleavage Cascade

The targeted delivery and drug release process is a well-orchestrated sequence of events.

-

Receptor-Mediated Endocytosis: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized into an endosome.[1][5]

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.[5][6][7][8] This trafficking is a critical step for bringing the ADC into contact with active Cathepsin B.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and hydrolyzes the amide bond between citrulline and the PABC spacer.[1] While Cathepsin B is the primary enzyme, other lysosomal proteases like Cathepsin L, S, and F can also contribute to cleavage, providing a degree of redundancy.[1][9][10]

-

Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond triggers a spontaneous 1,6-elimination reaction within the p-aminobenzyl alcohol intermediate.[1] This "self-immolative" cascade results in the fragmentation of the spacer, releasing the active, unmodified cytotoxic drug, carbon dioxide, and an aromatic remnant.[1][] The released drug can then diffuse out of the lysosome to exert its cytotoxic effect, for instance, by disrupting microtubule polymerization if the payload is MMAE.[][5]

References

- 1. benchchem.com [benchchem.com]

- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Improved Lysosomal Trafficking Can Modulate the Potency of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. preprints.org [preprints.org]

- 10. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Stability and Cleavage of the MC-Val-Cit-PAB Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maleimidocaproyl-Valine-Citrulline-para-aminobenzyl (MC-Val-Cit-PAB) linker is a critical component in the design of Antibody-Drug Conjugates (ADCs). As an enzymatically cleavable linker, its primary function is to ensure the stable circulation of the ADC in the bloodstream and to facilitate the specific release of the cytotoxic payload within target tumor cells.[][2] This guide provides a comprehensive technical overview of the stability and cleavage characteristics of the MC-Val-Cit-PAB linker, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.

The Val-Cit dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment.[][3] Following enzymatic cleavage, the PAB spacer undergoes a self-immolative 1,6-elimination reaction, leading to the release of the unmodified active drug.[4][5] The maleimide (B117702) group (MC) serves as a reactive handle for conjugation to cysteine residues on the monoclonal antibody.[6]

Stability of the MC-Val-Cit-PAB Linker

The stability of the MC-Val-Cit-PAB linker is paramount to the safety and efficacy of an ADC. Premature cleavage in systemic circulation can lead to off-target toxicity and a diminished therapeutic window.[7] The stability of this linker is highly dependent on the biological environment, particularly the species used in preclinical studies.[4]

Plasma Stability

The MC-Val-Cit-PAB linker generally exhibits high stability in human and non-human primate plasma.[4][8] However, it is notably less stable in rodent plasma due to the activity of specific enzymes.[4][9]

Table 1: Comparative Plasma Stability of Val-Cit Containing Linkers

| Species | Stability | Key Enzymes Involved | Half-Life (t½) |

| Human | High | Low susceptibility to plasma proteases | Generally stable for extended periods (e.g., up to 28 days)[4] |

| Cynomolgus Monkey | High | Similar profile to humans | 9.6 days[8] |

| Mouse | Low | Carboxylesterase 1C (Ces1C), Neutrophil Elastase[4][9][10] | 6.0 days[8] |

| Rat | Low | Carboxylesterase activity[4] | Unstable[4] |

Note: Half-life values can vary depending on the specific ADC construct and experimental conditions.

The instability in mouse plasma, primarily due to Ces1C, presents a significant challenge for the preclinical evaluation of ADCs containing the Val-Cit linker.[7][11] This has led to the development of alternative linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which shows improved stability in murine models.[11][12] Human neutrophil elastase has also been identified as a source of off-target cleavage of the Val-Cit bond, potentially contributing to toxicities like neutropenia.[10][13][14]

Cleavage of the MC-Val-Cit-PAB Linker

The intended cleavage of the MC-Val-Cit-PAB linker occurs within the lysosomal compartment of target cells following internalization of the ADC.

Mechanism of Cathepsin B-Mediated Cleavage

Cathepsin B, a lysosomal cysteine protease, is the primary enzyme responsible for the cleavage of the Val-Cit dipeptide.[][15] The cleavage occurs at the amide bond between citrulline and the PAB spacer.[4][15] This enzymatic action initiates a cascade that leads to the release of the payload.

Caption: Intended intracellular cleavage pathway of the MC-Val-Cit-PAB linker.

The specificity of Cathepsin B for the Val-Cit sequence is a key design feature, as this enzyme has elevated activity in many tumor cells.[3][16] While Cathepsin B is considered the primary cleaving enzyme, other cathepsins such as K and L may also contribute to a lesser extent.[2][7]

Experimental Protocols

Accurate assessment of linker stability and cleavage is crucial for ADC development. The following are detailed methodologies for key experiments.

Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from various species over time by quantifying the amount of intact ADC and released payload.[7]

Methodology:

-

Incubation: Incubate the ADC at a final concentration of 0.05 mg/mL in plasma (e.g., human, mouse) at 37°C for a defined period (e.g., up to 24 hours or longer).[17]

-

Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation:

-

Analysis:

-

Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released payload.[7]

-

The amount of intact ADC can be measured using techniques like ELISA or by analyzing the protein pellet after appropriate digestion and LC-MS analysis.[7]

-

A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.[7]

-

Caption: Workflow for assessing ADC plasma stability.

Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of the ADC linker to cleavage by purified Cathepsin B.[7]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 25 mM MES buffer and adjust the pH to 5.0.[16]

-

Activation Buffer: To the assay buffer, add Dithiothreitol (DTT) to a final concentration of 5 mM. Prepare this buffer fresh.[16]

-

Recombinant Cathepsin B Solution: Reconstitute and dilute recombinant human Cathepsin B in the activation buffer.

-

Substrate Solution: Prepare a solution of the ADC or a fluorogenic substrate (e.g., Z-Arg-Arg-AMC) in the assay buffer.[16]

-

-

Enzyme Activation: Incubate the Cathepsin B solution at room temperature for 15 minutes to activate the enzyme.[16]

-

Reaction Initiation:

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Monitor the increase in fluorescence intensity over time. For fluorogenic substrates, cleavage releases the fluorophore, resulting in a measurable signal.[16]

-

For ADCs, the reaction can be stopped at different time points and the amount of released payload quantified by LC-MS.

-

-

Data Analysis:

-

Subtract the fluorescence readings of the substrate blank from the enzyme-containing wells.

-

Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.[16]

-

For inhibitor studies, compare the reaction rates in the presence and absence of a specific Cathepsin B inhibitor (e.g., CA-074).[16]

-

References

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MC-Val-Cit-PAB-Gly-NHS ester, ADC linker | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. adcreview.com [adcreview.com]

- 11. researchgate.net [researchgate.net]

- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 16. benchchem.com [benchchem.com]

- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

In-Depth Technical Guide: Physiochemical Properties of MC-Val-Cit-PAB-duocarmycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physiochemical properties of the antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-PAB-duocarmycin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's characteristics, experimental protocols for their determination, and visualizations of key biological pathways.

Core Physiochemical Properties

The MC-Val-Cit-PAB-duocarmycin linker-payload is a critical component of ADCs, designed for targeted delivery of the potent duocarmycin cytotoxin to cancer cells. Its physiochemical properties are paramount to the overall stability, efficacy, and safety of the resulting ADC.

Quantitative Data Summary

The following table summarizes the available quantitative physiochemical data for MC-Val-Cit-PAB-duocarmycin chloride.

| Property | Value | Source |

| Molecular Weight | 1055.05 g/mol | [1] |

| Solubility | ≥ 100 mg/mL in DMSO | [1] |

Key Physiochemical Characteristics

-

Structure: MC-Val-Cit-PAB-duocarmycin is a complex molecule comprising a maleimidocaproyl (MC) group for conjugation to a monoclonal antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a p-aminobenzyl (PAB) self-immolative spacer, and the duocarmycin payload, a DNA alkylating agent.[1]

-

Solubility: The high solubility in dimethyl sulfoxide (B87167) (DMSO) facilitates its use in experimental settings.[1] However, the overall solubility of an ADC is a critical parameter, as poor solubility can lead to aggregation, impacting manufacturability and potentially leading to immunogenicity. The hydrophobicity of the payload can significantly influence the solubility of the final ADC.

-

Stability: The compound is noted to be unstable in solutions, and freshly prepared solutions are recommended for use.[1] The stability of the linker is crucial for the ADC's therapeutic window. It must be stable in systemic circulation to prevent premature release of the payload and associated off-target toxicity, while being readily cleaved within the target cancer cell. The Val-Cit linker generally exhibits high stability in human plasma but can be susceptible to cleavage by certain esterases in rodent plasma, a consideration for preclinical studies.[2]

-

Lipophilicity: The lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's membrane permeability, solubility, and metabolism. While a specific LogP value for MC-Val-Cit-PAB-duocarmycin is not publicly available, it is expected to be relatively hydrophobic due to the nature of the duocarmycin payload.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the physiochemical properties of ADC linker-payloads. The following are generalized protocols for key experiments.

Determination of Solubility

Objective: To determine the solubility of MC-Val-Cit-PAB-duocarmycin in various solvents relevant to pharmaceutical development.

Methodology:

-

Solvent Selection: A panel of solvents should be chosen, including aqueous buffers at different pH values (e.g., pH 5.0, 7.4), organic solvents (e.g., DMSO, ethanol), and co-solvent mixtures.

-

Sample Preparation: A known excess amount of the compound is added to a fixed volume of each solvent in a vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Determination of Lipophilicity (LogP) by RP-HPLC

Objective: To estimate the octanol-water partition coefficient (LogP) of MC-Val-Cit-PAB-duocarmycin using reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Chromatographic System: An HPLC system equipped with a C18 column and a UV detector is used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed.

-

Reference Compounds: A set of reference compounds with known LogP values are run under the same chromatographic conditions to generate a calibration curve.

-

Sample Analysis: MC-Val-Cit-PAB-duocarmycin is injected onto the column, and its retention time is recorded.

-

Data Analysis: The retention factor (k) is calculated from the retention time. A linear regression of the log(k) of the reference compounds against their known LogP values is performed to create a calibration curve. The LogP of the test compound is then interpolated from its log(k) value using the calibration curve.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the linker-payload in plasma to predict its in vivo stability.

Methodology:

-

Plasma Incubation: The compound is incubated in human plasma (and other species as relevant) at 37°C over a time course (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Sample Processing: At each time point, an aliquot of the plasma sample is taken, and the reaction is quenched, typically by protein precipitation with a cold organic solvent like acetonitrile.

-

Separation: The precipitated proteins are removed by centrifugation.

-

Analysis: The supernatant, containing the compound and any degradation products, is analyzed by a validated LC-MS/MS method to quantify the amount of intact compound remaining.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t½) in plasma is calculated.

Signaling Pathways and Experimental Workflows

Duocarmycin Mechanism of Action: DNA Alkylation

Duocarmycins exert their potent cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine.[3] This covalent modification of the DNA backbone disrupts its structure and interferes with essential cellular processes like replication and transcription, ultimately leading to cell death.

Caption: Mechanism of Duocarmycin-induced DNA alkylation and subsequent apoptosis.

Cathepsin B-Mediated Cleavage of the Val-Cit Linker

The MC-Val-Cit-PAB linker is designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4] This enzymatic cleavage initiates the release of the duocarmycin payload.

Caption: Intracellular pathway of ADC processing and payload release via Cathepsin B cleavage.

Experimental Workflow for In Vitro Cleavage Assay

To confirm the intended mechanism of payload release, an in vitro cleavage assay is performed.

Caption: Experimental workflow for an in vitro Cathepsin B cleavage assay.

References

- 1. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The reversible DNA-alkylating activity of duocarmycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]

The Bystander Effect of Duocarmycin-Based ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Duocarmycins, a class of DNA-alkylating agents, are particularly potent payloads due to their ability to bind to the minor groove of DNA and cause irreversible alkylation, leading to cell death.[1][2][3] A critical feature of some ADCs, particularly those utilizing duocarmycin-based payloads, is the "bystander effect," where the cytotoxic agent kills not only the target antigen-expressing cancer cell but also neighboring antigen-negative tumor cells.[4][5][6] This phenomenon is crucial for treating heterogeneous tumors where antigen expression can be varied.[6][7] This technical guide provides an in-depth overview of the bystander effect of duocarmycin-based ADCs, including their mechanism of action, quantitative data on their efficacy, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: Duocarmycin and the Bystander Effect

The cytotoxic activity of duocarmycin-based ADCs is initiated by the binding of the antibody component to a specific antigen on the surface of a cancer cell.[1][8] This is followed by internalization of the ADC, typically via endocytosis.[7] Once inside the cell, the linker connecting the antibody to the duocarmycin payload is cleaved, often by lysosomal enzymes like cathepsin B.[6][9]

The released duocarmycin then translocates to the nucleus, where it binds to the minor groove of DNA, preferentially at AT-rich sequences.[1][8][10] It subsequently alkylates the N3 position of adenine, causing distortion of the DNA helix.[1][2][10] This DNA damage triggers a cascade of cellular events, including the activation of DNA damage response (DDR) pathways and cell cycle arrest, ultimately leading to apoptosis.[8][11][12]

The bystander effect is mediated by the diffusion of the released, cell-permeable duocarmycin payload from the targeted, antigen-positive cancer cell into the surrounding tumor microenvironment.[7][13] This free drug can then be taken up by neighboring antigen-negative cancer cells, where it exerts the same DNA-alkylating and cytotoxic effects.[4][5] The efficiency of the bystander effect is influenced by factors such as the physicochemical properties of the payload (e.g., hydrophobicity and membrane permeability) and the nature of the linker.[13][14]

Signaling Pathway of Duocarmycin-Induced Apoptosis

The DNA damage inflicted by duocarmycin activates a complex signaling network that culminates in programmed cell death. The following diagram illustrates the key steps in this pathway.

Caption: Signaling cascade initiated by duocarmycin leading to apoptosis.

Quantitative Analysis of Bystander Killing

The efficacy of the bystander effect can be quantified in vitro and in vivo. The following tables summarize key quantitative data for two prominent duocarmycin-based ADCs: SYD985 (trastuzumab duocarmazine) and MGC018.

Table 1: In Vitro Cytotoxicity of Duocarmycin-Based ADCs

| ADC | Cell Line | HER2/Target Expression | IC50 (µg/mL) | Citation |

| SYD985 | SK-BR-3 | 3+ | ~0.02 | [9] |

| NCI-H520 | 0 | >10 | [9] | |

| EOC cell lines | 3+ | 0.024 | [6] | |

| EOC cell lines | 2+ | 0.054 | [6] | |

| EOC cell lines | 1+/0 | 0.072 | [6] | |

| MGC018 | Hs700T | B7-H3 Positive | ~0.1 nM | [4] |

| Hs700T/B7-H3 KO | B7-H3 Negative | >100 nM | [4] |

Table 2: In Vitro Bystander Killing Effect of Duocarmycin-Based ADCs in Co-culture

| ADC | Target (Antigen+) Cells | Bystander (Antigen-) Cells | Ratio of Ag+ to Ag- Cells | % Bystander Cell Killing | Citation |

| SYD985 | SK-BR-3 (HER2 3+) | NCI-H520 (HER2 0) | 1:4 (20% Ag+) | 65% | [9] |

| MGC018 | Hs700T (B7-H3+) | Hs700T/B7-H3 KO/RFP (B7-H3-) | 1:1 | Significant reduction in bystander cell number | [4][15] |

Experimental Protocols

Accurate assessment of the bystander effect is crucial for the preclinical development of ADCs. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Co-Culture Bystander Killing Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Workflow Diagram:

Caption: Step-by-step workflow for the co-culture bystander killing assay.

Detailed Protocol:

-

Cell Line Preparation:

-

Select an antigen-positive (Ag+) cell line that expresses the target of the ADC's antibody.

-

Select an antigen-negative (Ag-) cell line that is sensitive to the duocarmycin payload.

-

For ease of distinguishing cell populations, the Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) or luciferase.[16][17]

-

-

Co-Culture Setup:

-

ADC Treatment:

-

Treat the co-cultures and monocultures with serial dilutions of the duocarmycin-based ADC.[18] The concentrations should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[16]

-

Include an isotype control ADC (an ADC with the same payload but a non-targeting antibody) as a negative control.

-

-

Incubation:

-

Incubate the plates for a period of 48 to 144 hours, depending on the cell doubling time and ADC potency.[2]

-

-

Quantification of Bystander Killing:

-

Measure the viability of the Ag- cells in the co-culture wells. If using fluorescently labeled Ag- cells, this can be done using a fluorescence plate reader or flow cytometry.[16][17]

-

Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the untreated co-culture control.

-

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium.

Workflow Diagram:

Caption: Workflow for the conditioned medium transfer assay.

Detailed Protocol:

-

Preparation of Conditioned Medium:

-

Seed Ag+ cells and treat them with the duocarmycin-based ADC for a defined period (e.g., 24-72 hours).[19]

-

Collect the culture supernatant (conditioned medium).

-

-

Treatment of Bystander Cells:

-

Seed Ag- cells in a separate plate.

-

Add the conditioned medium collected from the ADC-treated Ag+ cells to the Ag- cells.[19]

-

As a control, treat Ag- cells with fresh medium containing the same concentration of the ADC to assess direct toxicity.

-

-

Analysis:

-

Incubate the Ag- cells for 48-96 hours.

-

Measure the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

-

A significant decrease in the viability of Ag- cells treated with conditioned medium compared to the direct ADC treatment control indicates a bystander effect mediated by the released payload.[16]

-

In Vivo Xenograft Model for Bystander Effect Evaluation

This model assesses the bystander effect in a more physiologically relevant setting.

Workflow Diagram:

Caption: Workflow for evaluating the in vivo bystander effect using a xenograft model.

Detailed Protocol:

-

Cell Line Preparation:

-

Tumor Model Establishment:

-

Prepare a mixed population of Ag+ and Ag- cells at a defined ratio.

-

Subcutaneously implant the cell mixture into the flanks of immunodeficient mice (e.g., nude or SCID mice).[20]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

ADC Administration and Monitoring:

-

Administer the duocarmycin-based ADC, a control ADC, and a vehicle control to different groups of mice, typically via intravenous injection.[20]

-

Monitor tumor growth by measuring tumor volume with calipers. If using luciferase-expressing Ag- cells, monitor their population by bioluminescence imaging.[7]

-

Monitor the overall health of the animals, including body weight.

-

-

Endpoint Analysis:

-

At the end of the study (defined by tumor size in the control group or a predetermined time point), euthanize the animals and excise the tumors.

-

Tumor tissue can be analyzed by immunohistochemistry (IHC) for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3) to visualize the extent of cell killing in both Ag+ and Ag- cell populations.[21]

-

Conclusion

The bystander effect is a pivotal attribute of duocarmycin-based ADCs that enhances their therapeutic potential, particularly in the context of heterogeneous tumors. A thorough understanding of the underlying mechanisms and the use of robust experimental models to quantify this effect are essential for the successful development of this promising class of anticancer agents. The protocols and data presented in this guide provide a framework for researchers and drug developers to effectively evaluate and optimize the bystander killing capacity of novel duocarmycin-based ADCs.

References

- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Development of MGC018, a Duocarmycin-based Antibody-drug Conjugate Targeting B7-H3 for Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. mdpi.com [mdpi.com]

- 12. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 18. benchchem.com [benchchem.com]

- 19. agilent.com [agilent.com]

- 20. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of Duocarmycin Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of duocarmycin-based antibody-drug conjugates (ADCs). Duocarmycins are a class of highly potent, DNA-alkylating agents that have emerged as powerful payloads for ADCs in targeted cancer therapy. Their unique mechanism of action, which is effective against both dividing and non-dividing cancer cells, makes them particularly promising for treating solid tumors and overcoming multidrug resistance.[1][2] This guide delves into the preclinical and clinical data, detailed experimental methodologies, and the critical role of linker technology in the successful development of these next-generation therapeutics.

The Duocarmycin Payload: A Potent DNA-Alkylating Agent

Duocarmycins, originally isolated from Streptomyces bacteria, are natural products known for their extreme cytotoxicity.[3][4] Their mechanism of action involves binding to the minor groove of DNA with a preference for AT-rich sequences.[1][3] Following this binding, they induce irreversible alkylation of the N3 position of adenine, which disrupts the DNA structure, leading to strand cleavage and ultimately, apoptotic cell death.[1][3] This potent activity, with IC50 values in the picomolar range, makes duocarmycins ideal candidates for ADC payloads, where targeted delivery can mitigate their inherent toxicity.[2][5]

Several synthetic analogs of duocarmycin, including CC-1065, adozelesin, bizelesin, and carzelesin, have been developed to optimize their therapeutic properties.[3] A key development in this area is the use of a prodrug form, such as seco-duocarmycin, which is inactive until it is cleaved and cyclized within the target cancer cell, enhancing the therapeutic window.[6]

Mechanism of Action of Duocarmycin ADCs

The therapeutic strategy of duocarmycin ADCs relies on the targeted delivery of the potent payload to cancer cells via a monoclonal antibody that recognizes a specific tumor-associated antigen. The general mechanism is a multi-step process:

Preclinical and Clinical Development of Trastuzumab Duocarmazine (SYD985)

A leading example of a duocarmycin ADC is trastuzumab duocarmazine (also known as SYD985), which targets the HER2 receptor. SYD985 is composed of the anti-HER2 antibody trastuzumab, linked to a seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA) payload via a cleavable valine-citrulline linker.[7]

In Vitro Potency

SYD985 has demonstrated potent in vitro cytotoxicity against a panel of human cancer cell lines with varying levels of HER2 expression. Notably, it is significantly more potent than the approved ADC, T-DM1, in cell lines with low HER2 expression.[8]

| Cell Line | Cancer Type | HER2 Status | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) |

| SK-BR-3 | Breast Adenocarcinoma | 3+ | 10.9 | 16.2 |

| BT-474 | Breast Ductal Carcinoma | 3+ | 20.3 | 22.8 |

| NCI-N87 | Gastric Carcinoma | 3+ | 19.8 | 16.9 |

| AU565 | Breast Carcinoma | 2+ | 22.1 | 65.6 |

| HCC1954 | Breast Ductal Carcinoma | 2+ | 11.2 | 32.4 |

| JIMT-1 | Breast Carcinoma | 2+ | 16.0 | >1000 |

| MDA-MB-361 | Breast Carcinoma | 1+ | 26.3 | >1000 |

| KPL-1 | Breast Carcinoma | 1+ | 32.4 | >1000 |

Data sourced from van der Lee et al., Mol Cancer Ther, 2015.

In Vivo Efficacy in Xenograft Models

In vivo studies using patient-derived xenograft (PDX) models of breast cancer have shown that SYD985 is highly active in tumors with HER2 3+, 2+, and 1+ expression levels, whereas T-DM1 only showed significant antitumor activity in HER2 3+ models.[8]

| PDX Model | HER2 Status | SYD985 Treatment (mg/kg) | Outcome | T-DM1 Treatment (mg/kg) | Outcome |

| MAXF 1162 | 3+ | 5 | 7 out of 8 mice with complete tumor remission | 5 | No complete remission |

| HBCx-34 | 2+ | 1 | 4 out of 6 mice with complete response | up to 30 | No significant antitumor activity |

| HBCx-10 | 1+ | 1 | 4 out of 7 mice with complete response | up to 30 | No significant antitumor activity |

Data sourced from van der Lee et al., Mol Cancer Ther, 2015.

Clinical Trial Data (TULIP Study)

The Phase III TULIP study evaluated the efficacy and safety of trastuzumab duocarmazine compared to physician's choice of treatment in patients with pretreated HER2-positive metastatic breast cancer.[9][10]

| Endpoint | Trastuzumab Duocarmazine (n=291) | Physician's Choice (n=146) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | 7.0 months | 4.9 months | 0.64 (0.49-0.84) | 0.002 |

| Median Overall Survival | 21.0 months | 19.5 months | 0.87 (0.68-1.12) | 0.236 |

Data from the TULIP Phase III trial, as presented at the 2023 ESMO Congress.[9]

The study met its primary endpoint of a statistically significant improvement in progression-free survival.[10] While a numerical improvement in overall survival was observed, it did not reach statistical significance.[9]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the evaluation of duocarmycin ADCs. Below are summaries of key methodologies.

Synthesis of seco-DUBA Payload

The synthesis of the prodrug payload, seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA), is a multi-step process involving the preparation of the DNA-alkylating and DNA-binding moieties, followed by their coupling.

A detailed synthesis protocol for seco-DUBA has been published, involving reagents such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) for the coupling step.[1]

ADC Conjugation and DAR Determination

Duocarmycin payloads are typically conjugated to the antibody via reduced interchain disulfide bonds. The drug-to-antibody ratio (DAR) is a critical quality attribute that affects both efficacy and safety.[11][]

Conjugation:

-

Partial reduction of antibody interchain disulfides using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Conjugation of the linker-drug to the resulting free thiol groups.

-

Purification of the ADC, often using techniques like hydrophobic interaction chromatography (HIC), to obtain a more homogeneous product with a defined DAR.[1][13]

DAR Determination Methods:

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drugs.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise mass information to determine the distribution of drug-loaded antibody species.[11]

-

UV-Vis Spectrophotometry: A simpler method that can be used if the drug and antibody have distinct absorbance maxima.[14]

In Vitro Cytotoxicity Assay

The potency of duocarmycin ADCs is typically assessed using in vitro cytotoxicity assays on cancer cell lines.

A common protocol involves seeding cells, treating them with a range of ADC concentrations for several days, and then measuring cell viability using reagents like MTT or alamarBlue.[15][16] The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.[15]

Bystander Killing Assay

The ability of a duocarmycin ADC to kill neighboring antigen-negative tumor cells is a key feature, particularly in heterogeneous tumors. This "bystander effect" can be evaluated using co-culture assays.

Co-culture Bystander Assay Protocol:

-

Label antigen-negative cells with a fluorescent marker (e.g., RFP).

-

Co-culture the fluorescently labeled antigen-negative cells with unlabeled antigen-positive cells at a defined ratio.

-

Treat the co-culture with the ADC.

-

After a set incubation period (e.g., 5 days), quantify the number of surviving fluorescent antigen-negative cells using live-cell imaging or flow cytometry.[17]

A significant reduction in the number of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[17][18]

Future Directions and Conclusion

Duocarmycin-based ADCs represent a significant advancement in targeted cancer therapy.[19] The high potency of the duocarmycin payload, combined with the specificity of a monoclonal antibody and the use of cleavable linkers, allows for effective killing of tumor cells, including those with low antigen expression, through a bystander effect.[8] The clinical success of trastuzumab duocarmazine highlights the potential of this platform.

Future research in this area will likely focus on:

-

Developing novel duocarmycin analogs with improved properties.

-

Exploring new tumor-associated antigens to expand the applicability of this technology.

-

Optimizing linker and conjugation technologies to further improve the therapeutic index.

-

Investigating combination therapies, for instance, with immune checkpoint inhibitors or DNA damage response inhibitors, to enhance efficacy and overcome resistance.[20]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. Trastuzumab Duocarmazine in Pretreated Human Epidermal Growth Factor Receptor 2-Positive Advanced or Metastatic Breast Cancer: An Open-Label, Randomized, Phase III Trial (TULIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. onclive.com [onclive.com]

- 10. cancernetwork.com [cancernetwork.com]

- 11. hpst.cz [hpst.cz]

- 13. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]

The Pivotal Role of the Maleimidocaproyl (MC) Group in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's safety and efficacy. Among the various linker chemistries, the maleimidocaproyl (MC) group has emerged as a widely utilized and versatile component. This technical guide provides an in-depth exploration of the multifaceted functions of the MC group in ADCs, detailing its role in linker stability, conjugation chemistry, and overall therapeutic performance.

The MC group is an integral part of both cleavable and non-cleavable linkers, serving primarily as a stable spacer that influences the pharmacokinetic profile and therapeutic index of the ADC.[1] Its robust thioether bond formed with cysteine residues on the antibody ensures drug stability in circulation, a crucial factor in minimizing off-target toxicity.[][] This guide will delve into the technical specifics of MC linker chemistry, present quantitative data on its performance, and provide detailed experimental protocols for the synthesis and characterization of MC-containing ADCs.

Core Functions of the Maleimidocaproyl (MC) Group

The maleimidocaproyl group fulfills several critical functions within an ADC linker, contributing significantly to the overall stability, efficacy, and manufacturability of the therapeutic.

Spacer Function and Steric Hindrance

The six-carbon chain of the caproyl moiety in the MC group acts as a spacer, physically separating the cytotoxic payload from the antibody. This spatial separation is crucial for several reasons:

-

Enzymatic Access: In cleavable linkers, such as the widely used maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PABC) linker, the MC spacer provides sufficient distance for proteases like cathepsin B to access and cleave the peptide sequence (valine-citrulline), enabling the release of the payload within the target cell.[1][4]

-

Reduced Steric Hindrance: The spacer minimizes steric hindrance that the bulky antibody could impose on the payload, preserving the drug's ability to interact with its intracellular target upon release.

-

Improved Physicochemical Properties: By distancing the often hydrophobic payload from the antibody surface, the MC spacer can help mitigate aggregation issues that might arise from the hydrophobic interactions between payload molecules on the ADC.[1]

Stable Covalent Linkage via Thiol-Maleimide Chemistry

The maleimide (B117702) portion of the MC group is highly reactive towards the sulfhydryl (thiol) groups of cysteine residues on the antibody.[] This reaction, a Michael addition, forms a stable covalent thioether bond. This stability is paramount for:

-

Preventing Premature Drug Release: A stable linker ensures that the potent cytotoxic payload remains attached to the antibody while in systemic circulation, preventing its premature release and subsequent damage to healthy tissues.[1] This directly contributes to a wider therapeutic window.

-

Controlling Drug-to-Antibody Ratio (DAR): The specific reactivity of maleimide with cysteines allows for controlled conjugation, leading to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).[5] The interchain disulfide bonds of the antibody are often reduced to provide free cysteine residues for conjugation.[5]

Role in Both Cleavable and Non-Cleavable Linkers

The versatility of the MC group is evident in its application in both major classes of ADC linkers:

-

Cleavable Linkers: As part of constructs like mc-vc-PABC-MMAE, the MC group is a key component of a system designed for controlled intracellular drug release.[1][4]

-

Non-Cleavable Linkers: In non-cleavable linkers, such as mc-MMAF, the entire antibody-linker-drug conjugate is internalized and degraded within the lysosome. The final active metabolite consists of the drug, the MC linker, and the cysteine amino acid residue.[6][7] The stability of the MC linker is advantageous in this context, ensuring that the payload is only released after lysosomal degradation of the antibody.[6][7]

Quantitative Data on MC-Containing ADCs

The performance of ADCs is quantitatively assessed through various parameters. The following tables summarize key data for ADCs utilizing MC-containing linkers.

| ADC Component | Linker Type | Average DAR | Plasma Stability (Half-life) | Reference |

| Trastuzumab-mc-vc-PABC-MMAE | Cleavable | 3.5 - 4.0 | ~7 days | [8] |

| 1F6-mc-MMAF | Non-cleavable | Not Specified | > 2 weeks (in mice) | [9] |

| Brentuximab Vedotin (Adcetris®) | mc-vc-PABC-MMAE (Cleavable) | ~4 | Not Specified | [10] |

| Depatuxizumab Mafodotin | mc-MMAF (Non-cleavable) | Not Specified | Not Specified | [6] |

Table 1: Drug-to-Antibody Ratio (DAR) and Plasma Stability of MC-Containing ADCs

| ADC | Cell Line | IC50 (nM) | In Vivo Efficacy (Tumor Model) | Reference |

| Trastuzumab-mc-vc-PABC-MMAE | BT-474 (HER2+) | Low nanomolar range | Significant tumor regression (Xenograft) | [11] |

| 1F6-mc-MMAF | Renal Cell Carcinoma Xenografts | Not Specified | Significant therapeutic efficacy | [9] |

| Cyclodextrin-containing ADCs (vs. Adcetris®) | Karpas-299 (CD30+) | 16-34 pM | Greater efficacy than Adcetris® | [10] |

Table 2: In Vitro and In Vivo Efficacy of MC-Containing ADCs

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of ADCs. The following sections provide protocols for key experiments involving MC-containing ADCs.

Protocol 1: Cysteine-Directed Conjugation of a Maleimide-Containing Linker to a Monoclonal Antibody

Objective: To conjugate a maleimide-activated drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimide-activated drug-linker (e.g., mc-vc-PABC-MMAE) dissolved in an organic solvent (e.g., DMSO)

-

Quenching reagent: N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

-

Reaction buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)[12]

Procedure:

-

Antibody Reduction:

-

Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

Add a 10-20 molar excess of TCEP or DTT to the mAb solution.[13]

-

Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[12][13]

-

Remove the excess reducing agent by buffer exchange using an appropriate method like SEC or TFF.

-

-

Conjugation Reaction:

-

Cool the reduced antibody solution to 4°C.

-

Prepare the maleimide-activated drug-linker solution in a minimal amount of a compatible organic solvent like DMSO.

-

Add a slight molar excess (e.g., 1.2 to 1.5-fold per free thiol) of the drug-linker solution to the reduced antibody solution with gentle mixing.

-

Allow the reaction to proceed at 4°C for 1-2 hours or at room temperature for 1 hour.

-

-

Quenching:

-

Add a 2-fold molar excess of N-acetylcysteine relative to the maleimide-linker to quench any unreacted maleimide groups.

-

Incubate for 15-20 minutes at room temperature.

-

-

Purification:

-

Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or TFF.

-

The final ADC product should be in a formulation buffer suitable for storage and downstream applications.

-

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.

Materials:

-

Purified ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HIC mobile phases:

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

-

-

Chromatographic Separation:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the prepared ADC sample.

-

Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).

-

Integrate the peak area for each species.

-

Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

-

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of an ADC in killing target cancer cells.

Materials:

-

Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)

-

Control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC sample and unconjugated payload

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the free payload in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the ADC or payload.

-

Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

-

-

Cell Viability Measurement:

-

After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cell viability against the logarithm of the ADC or payload concentration.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: ADC internalization and payload release pathway.

References

- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Contribution of linker stability to the activities of anticancer immunoconjugates. | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 11. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. kinampark.com [kinampark.com]

Duocarmycin Payload Class: A Technical Guide to Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of exceptionally potent, naturally derived antitumor antibiotics first isolated from Streptomyces species.[1] Their extreme cytotoxicity, with activity in the picomolar range, has made them a subject of intense interest for cancer therapy.[2] This technical guide provides an in-depth overview of the core characteristics of the duocarmycin payload class, with a focus on their mechanism of action, structure-activity relationships, and application in antibody-drug conjugates (ADCs).

Mechanism of Action: DNA Alkylation

The cytotoxic effects of duocarmycins stem from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine.[3][4] This process is highly sequence-selective, with a preference for AT-rich regions.[3][4] The alkylation of DNA disrupts its structure and interferes with critical cellular processes such as replication and transcription, ultimately leading to apoptosis.[3] A key feature of duocarmycins is their ability to exert their cytotoxic effects in any phase of the cell cycle, making them effective against both dividing and non-dividing cancer cells.[5]

The activation of the duocarmycin warhead is a critical step in its mechanism of action. The inactive form, a seco-duocarmycin, undergoes a conformational change upon binding to the DNA minor groove, which catalyzes the formation of a reactive cyclopropane (B1198618) ring. This strained ring is then susceptible to nucleophilic attack by the N3 of adenine, leading to irreversible DNA alkylation.

Physicochemical Properties

The physicochemical properties of duocarmycins, such as solubility and stability, are critical considerations for their development as therapeutic agents. While highly potent, natural duocarmycins often exhibit poor water solubility.[6] Efforts to improve these properties have led to the development of synthetic analogues with modified physicochemical characteristics.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Density (g/cm³) |

| Duocarmycin SA | C₂₅H₂₃N₃O₇ | 477.47 | Sparingly Soluble (0.030 g/L at 25°C) | 1.53 ± 0.1 |

| seco-Duocarmycin SA | Not specified | Not specified | Low water solubility (0.46 mg/mL) | Not specified |

| PEG-derivatized duocarmycin SA analogues | Varied | Varied | Progressively increasing water solubility with increasing ethylene (B1197577) glycol units | Not specified |

Table 1: Physicochemical Properties of Selected Duocarmycins.[5][6]

Structure-Activity Relationships (SAR)

The structure of duocarmycins can be broadly divided into two key components: the DNA-alkylating subunit and the DNA-binding subunit. Extensive SAR studies have revealed the critical features of each subunit for potent cytotoxic activity. The cyclopropabenz[e]indolone (CBI) and cyclopropapyrrolo[e]indolone (CPI) moieties are common and highly effective alkylating units.[7] The DNA-binding portion, typically an indole-containing structure, contributes to the sequence-selective binding in the DNA minor groove. Modifications to this part of the molecule can influence both potency and physicochemical properties.

| Duocarmycin Analogue | Cell Line | IC₅₀ (nM) |

| Duocarmycin A (DUMA) | HeLa S₃ | 0.006 |

| Duocarmycin B1 (DUMB1) | HeLa S₃ | 0.035 |

| Duocarmycin B2 (DUMB2) | HeLa S₃ | 0.1 |

| Duocarmycin C1 (DUMC1) | HeLa S₃ | 8.5 |

| Duocarmycin C2 (DUMC2) | HeLa S₃ | 0.57 |

| Duocarmycin SA (DSA) | HeLa S₃ | 0.00069 |

| Duocarmycin SA (DSA) | L1210 | 0.01 |

| Duocarmycin SA (DSA) | U-138 MG | 0.4 |

| Duocarmycin TM (CBI-TMI) | BJAB | 153 |

| Duocarmycin TM (CBI-TMI) | WSU-DLCL2 | 79 |

Table 2: In Vitro Cytotoxicity (IC₅₀) of Various Duocarmycin Analogues in Different Cancer Cell Lines.[2][3][8][9][10][11]

Duocarmycins in Antibody-Drug Conjugates (ADCs)

The extraordinary potency of duocarmycins makes them highly attractive payloads for ADCs. In an ADC, the duocarmycin is attached to a monoclonal antibody (mAb) via a linker. The mAb directs the potent payload to cancer cells that express a specific target antigen on their surface. Upon binding to the target, the ADC is internalized, and the duocarmycin is released inside the cell to exert its DNA-alkylating effect. This targeted delivery strategy aims to maximize the therapeutic window by increasing the concentration of the cytotoxic agent at the tumor site while minimizing systemic exposure and associated off-target toxicities.

Several duocarmycin-based ADCs have entered clinical development, including SYD985 (trastuzumab duocarmazine) and MGC018. These ADCs utilize cleavable linkers that are designed to be stable in circulation and release the active duocarmycin payload upon internalization into the target cancer cell.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the in vitro cytotoxicity of duocarmycin analogues or duocarmycin-based ADCs using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Duocarmycin compound or ADC of interest

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the duocarmycin compound or ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include untreated control wells containing only medium.

-

Incubation: Incubate the plate for a specified period (e.g., 72-144 hours) at 37°C in a humidified 5% CO₂ atmosphere.[3]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[1][3][12]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Incubate overnight at 37°C.[1][3]

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

DNA Alkylation Assay (Taq Polymerase Stop Assay)

This assay is used to determine the sequence specificity and efficiency of DNA alkylation by duocarmycin compounds.

Principle: DNA alkylation by a duocarmycin creates a lesion that blocks the progression of a DNA polymerase during a primer extension reaction. The sites of polymerase arrest, which correspond to the alkylation sites, can be visualized by gel electrophoresis.

Materials:

-

DNA template containing the target sequence (e.g., a plasmid or a specific oligonucleotide)

-

5'-radiolabeled primer

-

Taq DNA polymerase and reaction buffer[13]

-

dNTPs

-

Duocarmycin compound

-

Sequencing gel apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

DNA-Drug Incubation: Incubate the DNA template with varying concentrations of the duocarmycin compound in a suitable buffer at 37°C for a defined period to allow for DNA alkylation.

-

Primer Annealing: Add the 5'-radiolabeled primer to the reaction mixture and anneal by heating to 95°C and then slowly cooling to the primer's annealing temperature.

-

Primer Extension: Initiate the primer extension reaction by adding Taq DNA polymerase, dNTPs, and the appropriate reaction buffer.[13]

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., formamide (B127407) with loading dyes).

-

Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

-

Visualization: Visualize the radiolabeled DNA fragments using a phosphorimager or by exposing the gel to autoradiography film. The bands that appear represent the sites where the polymerase was arrested due to DNA alkylation. Dideoxy sequencing lanes for the same template can be run alongside to precisely map the alkylation sites.

In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the antitumor efficacy of a duocarmycin-based ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line that expresses the target antigen

-

Matrigel (optional)

-

Duocarmycin-based ADC

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line (typically 1-10 million cells), sometimes mixed with Matrigel, into the flank of the immunodeficient mice.[14]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements (Tumor Volume = 0.5 x Length x Width²).[15]

-

Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group).[14] Administer the duocarmycin-based ADC and vehicle control intravenously (or via another appropriate route) according to the predetermined dosing schedule and concentration.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition or regression. Survival can also be monitored as a secondary endpoint.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.

Visualizations

Caption: Signaling pathway of a duocarmycin-based ADC from receptor binding to apoptosis induction.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. adcreview.com [adcreview.com]

- 6. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of MC-Val-Cit-PAB-duocarmycin chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of MC-Val-Cit-PAB-duocarmycin chloride, a potent antibody-drug conjugate (ADC) payload. The document covers the synthesis of the cleavable linker, its conjugation to the duocarmycin payload, and relevant quantitative data.

Introduction

This compound is a highly cytotoxic agent designed for targeted delivery to cancer cells via an antibody. It comprises three key components:

-

Maleimidocaproyl (MC): A functional group that allows for conjugation to thiol groups on antibodies.

-

Valine-Citrulline (Val-Cit): A dipeptide linker that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomal compartments of many tumor cells.[][2]

-